molecular formula C11H22O3Si B14275819 tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane CAS No. 144663-77-4

tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane

Cat. No.: B14275819
CAS No.: 144663-77-4
M. Wt: 230.38 g/mol
InChI Key: ODIKNLRDZKZYGZ-UHFFFAOYSA-N
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Description

tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butoxy group, a cyclopent-2-en-1-yl group, and two methoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane typically involves the reaction of cyclopent-2-en-1-yl derivatives with tert-butoxy and methoxy silane reagents. One common method includes the use of tert-butyl(dimethyl)silyl chloride and cyclopent-2-en-1-yl alcohol under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (such as temperature, pressure, and pH), and efficient purification techniques to obtain the final product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Biology: The compound can be employed in the modification of biomolecules for research purposes.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a protecting group, while the methoxy groups can participate in nucleophilic substitution reactions. The cyclopent-2-en-1-yl group provides structural rigidity and can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(cyclopent-3-en-1-yl methoxy)diphenylsilane
  • tert-Butyl(dimethylsilyl)oxycyclopent-2-en-1-one

Uniqueness

tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane is unique due to the combination of its tert-butoxy, cyclopent-2-en-1-yl, and methoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

144663-77-4

Molecular Formula

C11H22O3Si

Molecular Weight

230.38 g/mol

IUPAC Name

cyclopent-2-en-1-yl-dimethoxy-[(2-methylpropan-2-yl)oxy]silane

InChI

InChI=1S/C11H22O3Si/c1-11(2,3)14-15(12-4,13-5)10-8-6-7-9-10/h6,8,10H,7,9H2,1-5H3

InChI Key

ODIKNLRDZKZYGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](C1CCC=C1)(OC)OC

Origin of Product

United States

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